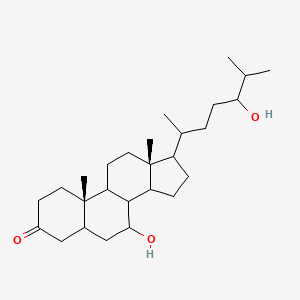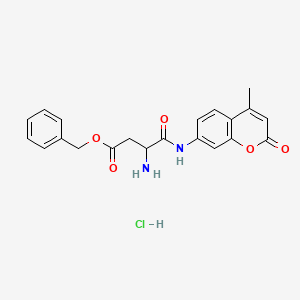
L-Aspartic acid beta-benzyl ester 7-amido-4-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-ASP(OBZL)-AMC HCL: , also known as L-Aspartic acid alpha benzyl ester hydrochloride salt, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to form stable peptide bonds. It has a molecular formula of C11H13NO4·HCl and a molecular weight of 259.7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of H-ASP(OBZL)-AMC HCL typically involves the esterification of aspartic acid with benzyl alcohol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: : Industrially, the production of H-ASP(OBZL)-AMC HCL involves large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: : H-ASP(OBZL)-AMC HCL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Major Products: : The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, H-ASP(OBZL)-AMC HCL is used as a building block in peptide synthesis. It helps in the formation of stable peptide bonds, which are crucial for the synthesis of various peptides and proteins .
Biology: : In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of aspartic acid residues in proteins .
Medicine: : In medicine, H-ASP(OBZL)-AMC HCL is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and synthesis .
Industry: : Industrially, this compound is used in the production of various peptide-based products, including pharmaceuticals, cosmetics, and food additives .
Mecanismo De Acción
Mechanism: : The mechanism by which H-ASP(OBZL)-AMC HCL exerts its effects involves the formation of stable peptide bonds. The ester group of the compound reacts with the amino group of another amino acid, forming a peptide bond and releasing a molecule of water .
Molecular Targets and Pathways: : The primary molecular targets of H-ASP(OBZL)-AMC HCL are the amino groups of amino acids and peptides. The pathways involved include esterification and peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include H-ASP(OBZL)-OBZL HCL, H-ASP(OTBU)-OTBU HCL, and H-ASP(OBZL)-NH2 HCL .
Uniqueness: : H-ASP(OBZL)-AMC HCL is unique due to its high stability and reactivity, making it an ideal candidate for peptide synthesis. Its ability to form stable peptide bonds distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
benzyl 3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLCCJOOVOOXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
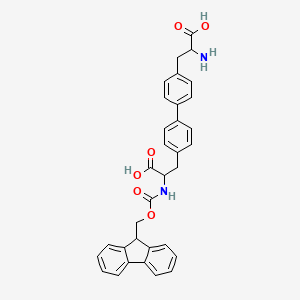
![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)

![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
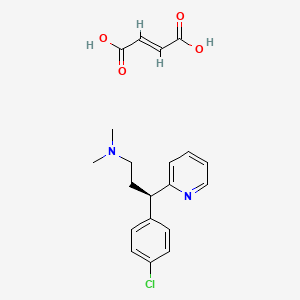
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
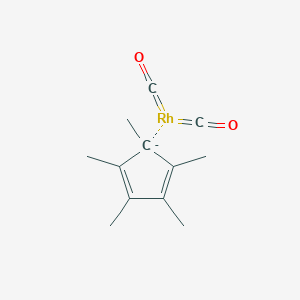
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
